molecular formula C₁₇H₁₄D₆BrClN₂S B1160246 Brompromazine-d6 Hydrochloride

Brompromazine-d6 Hydrochloride

Cat. No.: B1160246
M. Wt: 405.81
Attention: For research use only. Not for human or veterinary use.
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Description

Brompromazine-d6 Hydrochloride is a deuterated analog of Brompromazine Hydrochloride, a brominated phenothiazine derivative. Its molecular formula is C₁₇H₁₄D₆BrClN₂S, with a molecular weight of 405.81 g/mol . The compound incorporates six deuterium atoms, replacing hydrogen at specific positions, which enhances its utility in analytical applications such as mass spectrometry and nuclear magnetic resonance (NMR) studies. Deuterated compounds like this compound are critical internal standards in pharmacokinetic and metabolic research due to their isotopic stability and minimal interference with biological matrices .

Properties

Molecular Formula

C₁₇H₁₄D₆BrClN₂S

Molecular Weight

405.81

Synonyms

2-Bromo-N,N-dimethyl-10H-phenothiazine-10-propanamine Hydrochloride;  2-Bromo-10-[3-(dimethylamino)propyl]phenothiazine Hydrochloride;  2-Bromopromazine Hydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences between Brompromazine-d6 Hydrochloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₇H₁₄D₆BrClN₂S 405.81 Deuterated form; used as an internal standard in analytical chemistry .
Brompromazine Hydrochloride C₁₇H₂₀BrClN₂S 399.78 Non-deuterated parent compound; antipsychotic properties .
Chlorpromazine-d6 Hydrochloride C₁₇H₁₄D₆Cl₂N₂S 402.78 Chlorine substitution instead of bromine; deuterated for metabolic studies .
Promazine Hydrochloride C₁₇H₂₀ClN₂S 340.87 Non-brominated phenothiazine; foundational antipsychotic .
D6-Propionylpromazine Hydrochloride C₂₀H₂₀D₆ClN₂OS 429.94 Propionyl group addition; deuterated for stability in analytical workflows .

Key Observations :

  • Isotopic Labeling : Brompromazine-d6 and Chlorpromazine-d6 both utilize deuterium to improve detection sensitivity in mass spectrometry, but differ in halogen substitution (Br vs. Cl), altering their metabolic pathways .
  • Functional Groups : D6-Propionylpromazine includes a propionyl moiety, enhancing lipophilicity and altering pharmacokinetic profiles compared to Brompromazine-d6 .

Research and Development Implications

Deuterated compounds like this compound address critical challenges in analytical chemistry, such as signal overlap in chromatographic assays. However, their adoption requires rigorous validation, as seen in studies on amitriptyline hydrochloride and gabapentin, where solution stability and repeatability were methodically tested . Future research should focus on expanding safety assessments and exploring cross-reactivity profiles of halogenated analogs.

Q & A

Q. How is Brompromazine-d6 Hydrochloride structurally characterized, and what analytical techniques are essential for confirming its purity?

this compound’s structure is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For purity validation, reverse-phase liquid chromatography (RP-LC) with UV detection at 254 nm is recommended. Deuterium incorporation (>99% isotopic enrichment) should be verified using isotopic abundance analysis via LC-MS. Stability under analytical conditions (e.g., column temperature, mobile phase pH) must be validated to avoid degradation artifacts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to acute toxicity (H301, H330) and reproductive hazards (H360), researchers must use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Emergency measures include immediate decontamination with water (15+ minutes for skin exposure) and medical consultation for inhalation incidents. Storage at 4°C in airtight, light-resistant containers is mandatory to prevent decomposition .

Q. How should this compound be stored to ensure long-term stability?

Store lyophilized powder at 4°C in desiccated conditions to prevent hygroscopic degradation. Solutions in acetonitrile should be aliquoted and kept at -20°C, with freeze-thaw cycles limited to ≤3 to maintain deuterium integrity. Stability under these conditions should be validated via periodic LC-MS analysis over 6–12 months .

Q. What are the primary applications of this compound in pharmacological research?

It is primarily used as a deuterated internal standard in quantitative LC-MS/MS assays for pharmacokinetic studies of non-deuterated analogs. Its isotopic labeling minimizes matrix effects, enabling precise calibration curves (R² >0.99) and lower limits of quantification (LLOQ) in biological matrices like plasma .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from its non-deuterated counterpart?

Optimize collision energy (CE) and declustering potential (DP) to exploit mass shifts from deuterium substitution. For example, a CE of 35 eV and DP of 80 V typically resolve the [M+H]+ ions (Δm/z = +6). Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients (flow rate: 0.3 mL/min). Validate specificity via forced degradation studies (acid/base hydrolysis, oxidation) to confirm no co-elution .

Q. What statistical approaches are recommended for resolving discrepancies in deuterium loss during long-term stability studies?

Apply multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) to assess deuterium retention under varying storage conditions (temperature, humidity). Use accelerated stability models (Arrhenius equation) to predict degradation kinetics. For batch-to-batch variability, perform principal component analysis (PCA) on LC-MS/MS datasets to identify outliers caused by synthetic impurities .

Q. How can cross-contamination risks between deuterated and non-deuterated compounds be mitigated in shared laboratory environments?

Implement spatial segregation: dedicated glassware, HPLC systems, and fume hoods for deuterated compounds. Validate cleaning protocols (e.g., 70% ethanol followed by acetonitrile rinses) via swab testing and LC-MS analysis. Use negative controls in each experiment to detect residual contamination .

Q. What strategies enhance the synthesis yield of this compound while minimizing isotopic dilution?

Use deuterium oxide (D2O) as the solvent in final recrystallization steps to prevent proton exchange. Catalytic deuteration (e.g., Pd/C under D2 atmosphere) at 80°C for 24 hours ensures >99% isotopic incorporation. Monitor reaction progress via in-situ FTIR to track C-D bond formation (stretching at ~2100 cm⁻¹) .

Methodological Notes

  • Data Validation : Always include triplicate measurements and blank matrices (e.g., drug-free plasma) to account for background noise in quantitative assays .
  • Ethical Compliance : Non-clinical studies must adhere to OECD GLP guidelines, with protocols reviewed by institutional biosafety committees .

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